molecular formula C8H11NO B147265 4-Methoxy-N-methylaniline CAS No. 5961-59-1

4-Methoxy-N-methylaniline

Cat. No.: B147265
CAS No.: 5961-59-1
M. Wt: 137.18 g/mol
InChI Key: JFXDIXYFXDOZIT-UHFFFAOYSA-N
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Description

4-Methoxy-N-methylaniline, also known as N-Methyl-p-anisidine, is an organic compound with the molecular formula C8H11NO. It is a derivative of aniline, where the amino group is substituted with a methoxy group at the para position and a methyl group on the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxy-N-methylaniline can be synthesized through the methylation of 4-methoxyaniline using methanol as the methylating agent. This process is catalyzed by cyclometalated ruthenium complexes under mild conditions (60°C) with sodium hydroxide as the base . The reaction proceeds via a hydrogen autotransfer mechanism, where methanol is dehydrogenated to form formaldehyde, which then reacts with 4-methoxyaniline to form the desired product.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of more scalable and efficient methods. One common approach is the direct methylation of 4-methoxyaniline using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This method allows for the large-scale production of the compound with high yields.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-N-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-Methoxy-N-methylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-methylaniline involves its interaction with various molecular targets. The methoxy group enhances the electron density on the aromatic ring, making it more reactive towards electrophilic substitution reactions. The methyl group on the nitrogen atom influences the compound’s basicity and nucleophilicity, affecting its reactivity in different chemical reactions.

Comparison with Similar Compounds

    N-Methylaniline: Similar structure but lacks the methoxy group.

    4-Methoxyaniline: Similar structure but lacks the methyl group on the nitrogen atom.

    N-Methyl-4-nitroaniline: Contains a nitro group instead of a methoxy group.

Uniqueness: 4-Methoxy-N-methylaniline is unique due to the presence of both the methoxy and methyl groups, which confer distinct electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-methoxy-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO/c1-9-7-3-5-8(10-2)6-4-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXDIXYFXDOZIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208289
Record name N-Methyl-4-anisidine
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Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5961-59-1
Record name 4-Methoxy-N-methylbenzenamine
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Record name N-Methyl-4-anisidine
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Record name 4-Methoxy-N-methylaniline
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Record name N-Methyl-4-anisidine
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Synthesis routes and methods I

Procedure details

To a solution of 4-methoxy-aniline (0.65 g, 5.28 mmol) and iodomethane (0.33 mL, 5.28 mmol) in Acetonitrile (10.0 mL), diisopropylethylamine was added (1.50 mL, 10.56 mmol) dropwise. After the addition was complete, the reaction was stirred at 60° C. for 12 hours. The reaction mixture was concentrated and the crude product 6a was used directly for the next step.
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Synthesis routes and methods II

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Compounds of this invention with Formula I-VIb, wherein R2 is an alkyl group, could be prepared as illustrated by the exemplary reaction in Scheme 9. Reaction of a substituted 2-amino-benzoic acid, such as 2-amino-5-nitro-benzoic acid, with acetic anhydride, produces the corresponding substituted 2-methyl-4H-benzo[d][1,3]oxazine-4-one, such as 2-methyl-6-nitro-4H-benzo[d][1,3]oxazine-4-one, which is converted to the corresponding quinazoline-4(3H)-one, such as 2-methyl-6-nitro-quinazoline-4(3H)-one, by treatment with ammonia in dioxane. The compound is then converted to the corresponding 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline by reaction with phosphorylchloride. Reaction of the 4-chloro-quinazoline, such as 4-chloro-2-methyl-6-nitro-quinazoline with a substituted arylamine or heteroarylamine, such as N-methyl-4-methoxy-aniline, produces the corresponding 4-(arylamino or heteroarylamino)-quinazoline, such as substituted 2-methyl-6-nitro-4-anilino-quinazoline. Other substituted 2-amino-benzoic acid that can be used for the reaction include 2-amino-4-nitro-benzoic acid, 2-amino-5-chloro-benzoic acid.
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Synthesis routes and methods III

Procedure details

Following general procedure A, a mixture of 4-chloroanisole (123 μL, 1.0 mmol), 2M methylamine (1 mL, 2.0 mmol), NaOt-Bu (120 mg, 1.2 mmol), BrettPhos precatalyst 10 (8 mg, 0.01 mmol), and t-BuOH (1 mL) was stirred at room temperature for 2 h. The crude product was purified via column chromatography (20:1 CH2Cl2/MeOH) to provide the title compound as a yellow liquid that turned into a tan solid upon standing (126 mg, 92%). 1H NMR (400 MHz, CDCl3) δ: 6.80 (dt, J=9.0, 2.3 Hz, 2H), 6.59 (dt, J=9.0, 2.3 Hz, 2H), 3.76 (s, 3H), 3.46 (bs, 1H), 2.81 (s, 3H) ppm. 13C NMR (75 MHz, CDCl3) δ: 152.2, 143.9, 115.1, 113.8, 56.1, 31.8 ppm. Ali, H. I.; Tomita, K.; Akaho, E.; Kambara, H.; Miura, S.; Hayakawa, H.; Ashida, N.; Kawashima, Y.; Yamagishi, T.; Ikeya, H.; Yoneda, F.; Nagamatsu, T. Bioorg. Med. Chem. 2007, 15, 242.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-methoxy-N-methylaniline function as an anti-detonation additive in fuels?

A1: While the exact mechanism is not detailed in the provided abstracts, anti-detonation additives typically work by interrupting the radical chain reactions responsible for uncontrolled combustion (knocking) in engines. [] It is plausible that this compound, potentially due to its chemical structure with nitrogen atoms and resonance stabilization capabilities, acts as a radical scavenger, effectively suppressing these undesirable reactions and promoting smoother fuel combustion. Further research would be needed to confirm the precise mechanism of action.

Q2: What are the key advantages of using this compound as an anti-detonation additive compared to other alternatives?

A2: The research suggests several benefits of using this compound as an anti-detonation additive. The patent abstract [] highlights improved octane number of the fuel, enhanced oxidation stability, higher ecological safety, complete combustion, and reduced tendency for carbonisation and sedimentation of resins. These advantages suggest that this compound could be a promising alternative to traditional anti-knock agents, potentially offering a more environmentally friendly and efficient solution for enhancing fuel performance.

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